![molecular formula C17H16N4O4S B14947952 3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14947952.png)
3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thiophene derivatives with appropriate substituents. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[2,3-b]pyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized to form the desired thieno[2,3-b]pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and anti-inflammatory agent.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its electronic properties and potential use in organic semiconductors.
Mechanism of Action
The mechanism of action of 3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones
- 3-amino-4-cyano-2-thiophenecarboxamides
Uniqueness
3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N4O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-9-7-10(8-25-2)13-14(18)15(26-17(13)19-9)16(22)20-11-3-5-12(6-4-11)21(23)24/h3-7H,8,18H2,1-2H3,(H,20,22) |
InChI Key |
FERUPVJMFRWOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.